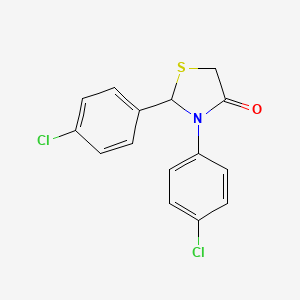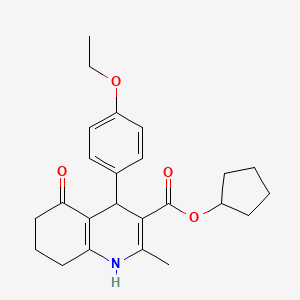
3-(4-benzoyl-1-piperazinyl)-1-methyl-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-benzoyl-1-piperazinyl)-1-methyl-2,5-pyrrolidinedione, also known as BPMD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPMD is a derivative of the well-known drug thalidomide, which is used to treat multiple myeloma, leprosy, and other diseases. BPMD has been shown to have several unique properties that make it a promising candidate for further research.
作用機序
The mechanism of action of 3-(4-benzoyl-1-piperazinyl)-1-methyl-2,5-pyrrolidinedione is not fully understood. However, several studies have suggested that this compound may act as an immunomodulatory agent. This compound has been shown to inhibit the production of cytokines, which are involved in the immune response. This property of this compound makes it a promising candidate for treating autoimmune diseases and other conditions that involve an overactive immune system.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the production of TNF-alpha, a cytokine that is involved in inflammation. This compound has also been shown to inhibit the production of nitric oxide, which is involved in the regulation of blood pressure. These properties of this compound make it a promising candidate for treating inflammatory conditions and hypertension.
実験室実験の利点と制限
3-(4-benzoyl-1-piperazinyl)-1-methyl-2,5-pyrrolidinedione has several advantages and limitations for lab experiments. One of the advantages of this compound is its solubility in water, which makes it easy to work with. This compound can also be modified to target specific cells or tissues, making it a highly selective drug delivery system. However, one of the limitations of this compound is its complex synthesis process, which requires specialized equipment and expertise. This compound is also relatively expensive compared to other compounds, which may limit its use in some labs.
将来の方向性
There are several future directions for 3-(4-benzoyl-1-piperazinyl)-1-methyl-2,5-pyrrolidinedione research. One of the most promising areas of research is the use of this compound as a drug delivery system. This compound can be modified to target specific cells or tissues, making it a highly selective drug delivery system. This compound can also be used to deliver hydrophobic drugs, which are difficult to deliver using other methods. Another area of research is the use of this compound as an immunomodulatory agent. This compound has been shown to inhibit the production of cytokines, which are involved in the immune response. This property of this compound makes it a promising candidate for treating autoimmune diseases and other conditions that involve an overactive immune system. Overall, this compound has several unique properties that make it a promising candidate for further research in various fields.
合成法
3-(4-benzoyl-1-piperazinyl)-1-methyl-2,5-pyrrolidinedione can be synthesized using a multi-step process that involves the reaction of thalidomide with various reagents. The synthesis of this compound is a complex process that requires specialized equipment and expertise. However, the process has been optimized over the years, and several research groups have successfully synthesized this compound.
科学的研究の応用
3-(4-benzoyl-1-piperazinyl)-1-methyl-2,5-pyrrolidinedione has been extensively studied in the scientific community due to its potential applications in various fields. One of the most promising areas of research is the use of this compound as a drug delivery system. This compound has been shown to have excellent solubility in water, which makes it an ideal candidate for delivering hydrophobic drugs. This compound can also be modified to target specific cells or tissues, making it a highly selective drug delivery system.
特性
IUPAC Name |
3-(4-benzoylpiperazin-1-yl)-1-methylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-17-14(20)11-13(16(17)22)18-7-9-19(10-8-18)15(21)12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAMRVFRGGSXLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C1=O)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70386969 |
Source


|
| Record name | 3-(4-Benzoylpiperazin-1-yl)-1-methylpyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5932-89-8 |
Source


|
| Record name | 3-(4-Benzoylpiperazin-1-yl)-1-methylpyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(5-bromo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone](/img/structure/B5125472.png)
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate](/img/structure/B5125480.png)
![1-(2-chlorobenzyl)-N-[(2-methyl-1H-indol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5125484.png)
![4-butoxy-N-{[(4-butylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5125490.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-fluorophenyl)-4-methoxybenzenesulfonamide](/img/structure/B5125494.png)
![2-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5125502.png)
![5-[(1-acetyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5125510.png)




![2-[{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}(ethyl)amino]ethanol](/img/structure/B5125552.png)

